molecular formula C27H37NO5 B13858563 2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate

2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate

カタログ番号: B13858563
分子量: 455.6 g/mol
InChIキー: GRLOWKNORGTWSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Name: 2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate CAS No.: 124935-89-3 Molecular Formula: C27H37NO5 Molecular Weight: 455.59 g/mol Structure: The compound consists of a phenylpropyl backbone substituted with a bis(1-methylethyl)amino group, a methoxy group at position 2, and a methyl group at position 4 on the aromatic ring. It is formulated as a fumarate salt (1:1 stoichiometry) to enhance solubility and stability .

特性

分子式

C27H37NO5

分子量

455.6 g/mol

IUPAC名

but-2-enedioic acid;3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

InChI

InChI=1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;5-3(6)1-2-4(7)8/h7-13,16-18,21H,14-15H2,1-6H3;1-2H,(H,5,6)(H,7,8)

InChIキー

GRLOWKNORGTWSK-UHFFFAOYSA-N

正規SMILES

CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

製品の起源

United States

準備方法

The synthesis of rac O-Methyl Tolterodine Fumarate involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions.

    Methylation: The intermediate is then subjected to methylation to introduce the methoxy group.

    Formation of the Final Product: The final step involves the reaction of the methylated intermediate with fumaric acid to form rac O-Methyl Tolterodine Fumarate.

The reaction conditions for these steps include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

化学反応の分析

rac O-Methyl Tolterodine Fumarate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

rac O-Methyl Tolterodine Fumarate has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: In biological research, it is used to study the effects of anticholinergic agents on various biological systems.

    Medicine: This compound is used in the development of new drugs and therapeutic agents, particularly those targeting muscarinic receptors.

    Industry: It is used in the production of anticholinergic agents and other related compounds.

作用機序

The mechanism of action of rac O-Methyl Tolterodine Fumarate involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in an incomplete emptying of the bladder, which is beneficial in the treatment of overactive bladder syndrome . The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, showing negligible activity for other neurotransmitter receptors .

類似化合物との比較

Tolterodine Hydrobromide

Chemical Name: 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrobromide CAS No.: 124936-74-9 Molecular Formula: C22H31NO·HBr Molecular Weight: 422.40 g/mol Key Differences:

  • Substituents: Tolterodine features a phenolic hydroxyl group at position 4 on the aromatic ring, whereas the target compound has a methoxy group at position 2 and a methyl group at position 4 .
  • Pharmacological Role: Tolterodine is a muscarinic receptor antagonist used for overactive bladder (OAB). The phenolic group may contribute to faster metabolism compared to the methoxy group in the target compound .
  • Salt Form : Tolterodine is formulated as a hydrobromide salt, whereas the target compound uses a fumarate salt, which typically offers better aqueous solubility .

Fesoterodine Fumarate

Chemical Name: 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl ester, (2E)-2-butenedioate (1:1) CAS No.: 286930-03-8 Molecular Formula: C26H37NO3·C4H4O4 Molecular Weight: 527.7 g/mol Key Differences:

  • Substituents: Fesoterodine has a hydroxymethyl group on the aromatic ring, which serves as a prodrug moiety activated by esterases.
  • Therapeutic Use : Both compounds target OAB, but Fesoterodine’s prodrug design allows for delayed activation, reducing side effects like dry mouth .
  • Salt Form : Both compounds use fumarate salts, but Fesoterodine’s larger molecular weight suggests differences in dosing and pharmacokinetics .

Bisoprolol Fumarate

Chemical Name: (2RS)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]propan-2-ol fumarate CAS No.: 104215-89-4 Molecular Formula: C18H31NO4·C4H4O4 Molecular Weight: 510.51 g/mol Key Differences:

  • Pharmacological Role : Bisoprolol is a β1-adrenergic receptor blocker for hypertension, structurally unrelated to the target compound. This comparison highlights the versatility of fumarate salts across drug classes .
  • Functional Groups: Bisoprolol contains an ether-linked phenoxy group and a secondary alcohol, unlike the tertiary amine and aromatic substituents in the target compound .

Structural and Pharmacokinetic Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Use Salt Form
Target Compound 124935-89-3 C27H37NO5 455.59 Methoxy, methyl, bis(isopropyl)amine Under investigation Fumarate
Tolterodine Hydrobromide 124936-74-9 C22H31NO·HBr 422.40 Phenol, methyl, bis(isopropyl)amine Overactive bladder Hydrobromide
Fesoterodine Fumarate 286930-03-8 C26H37NO3·C4H4O4 527.70 Hydroxymethyl, bis(isopropyl)amine Overactive bladder Fumarate
Bisoprolol Fumarate 104215-89-4 C18H31NO4·C4H4O4 510.51 Ether, secondary alcohol Hypertension Fumarate

Research Findings and Implications

Structural Influences on Solubility : The fumarate salt in the target compound and Fesoterodine enhances water solubility, critical for oral bioavailability. Tolterodine’s hydrobromide salt may offer faster dissolution but lower stability .

Receptor Binding : Fesoterodine’s hydroxymethyl group facilitates esterase-mediated activation, improving target specificity. The target compound’s methoxy group may reduce off-target effects .

生物活性

2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate, commonly referred to as Tolterodine, is a pharmaceutical compound primarily used for the treatment of overactive bladder (OAB). Its mechanism of action involves the inhibition of muscarinic receptors, which play a critical role in bladder contraction and urinary urgency. This article explores the biological activity of Tolterodine, including its pharmacodynamics, pharmacokinetics, and clinical implications.

  • Molecular Formula : C22H31NO
  • Molecular Weight : 325.49 g/mol
  • CAS Number : 124936-74-9
  • Melting Point : 72.3-73.5 °C
  • Boiling Point : 442.2 °C (predicted)
  • Density : 1.003 g/cm³ (predicted)

Tolterodine is a selective antagonist of muscarinic acetylcholine receptors, particularly M2 and M3 subtypes. By blocking these receptors, Tolterodine reduces involuntary bladder contractions and increases bladder capacity, thereby alleviating symptoms associated with OAB.

Pharmacodynamics

The pharmacodynamic profile of Tolterodine reveals its effectiveness in reducing urinary frequency and urgency. Clinical studies have shown that patients experience significant improvements in symptoms after treatment with Tolterodine compared to placebo.

Table 1: Summary of Pharmacodynamic Effects

EffectDescription
Urinary FrequencyDecreased by approximately 30%
UrgencyReduced episodes by about 50%
Bladder CapacityIncreased capacity by approximately 20%

Pharmacokinetics

Tolterodine exhibits favorable pharmacokinetic properties, including good oral bioavailability and a half-life that allows for once-daily dosing. The drug is metabolized primarily by the liver through cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to various metabolites with differing activity levels.

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability~70%
Peak Plasma Concentration (Cmax)1-3 hours post-dose
Half-life2-3 hours
MetabolismHepatic (CYP2D6, CYP3A4)

Clinical Studies

Numerous clinical trials have demonstrated the efficacy and safety of Tolterodine in treating OAB. A notable study published in the Journal of Urology reported that patients treated with Tolterodine experienced significant reductions in daily micturition episodes compared to those receiving placebo.

Case Study: Efficacy in OAB Treatment

In a double-blind, placebo-controlled trial involving 500 participants:

  • Treatment Group : Received Tolterodine (4 mg/day)
  • Control Group : Received placebo

Results indicated:

  • Treatment Group :
    • Average reduction in micturition frequency: 2.5 episodes/day
    • Improvement in quality of life scores by 30%
  • Control Group :
    • Average reduction in micturition frequency: 0.5 episodes/day
    • Improvement in quality of life scores by 10%

Side Effects and Safety Profile

While generally well-tolerated, Tolterodine can cause side effects such as dry mouth, dizziness, and constipation. Its anticholinergic properties necessitate caution in patients with conditions such as glaucoma or urinary retention.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。